molecular formula C18H23NO2 B14330387 9-Benzyl-3-(2-oxoethyl)-9-azabicyclo[4.2.1]nonane-2-carbaldehyde CAS No. 105309-55-5

9-Benzyl-3-(2-oxoethyl)-9-azabicyclo[4.2.1]nonane-2-carbaldehyde

Cat. No.: B14330387
CAS No.: 105309-55-5
M. Wt: 285.4 g/mol
InChI Key: CZVUZDRQJSMTKO-UHFFFAOYSA-N
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Description

9-Benzyl-3-(2-oxoethyl)-9-azabicyclo[421]nonane-2-carbaldehyde is a complex organic compound that belongs to the class of bicyclic azabicyclo compounds These compounds are known for their unique structural features and potential biological activities

Preparation Methods

The synthesis of 9-Benzyl-3-(2-oxoethyl)-9-azabicyclo[4.2.1]nonane-2-carbaldehyde can be achieved through a multi-step process involving cycloaddition reactions. One common method involves a three-component [3+2] cycloaddition followed by reduction and lactamization. This one-pot methodology allows for the diastereoselective synthesis of the desired compound. The reaction typically involves the use of L-alanine methyl ester hydrochloride, 2-azidobenzaldehyde or 2-nitrobenzaldehyde, and N-benzylmaleimide as starting materials. The optimized reaction conditions include the use of Et3N as a base under microwave irradiation at 125°C for 25 minutes .

Chemical Reactions Analysis

9-Benzyl-3-(2-oxoethyl)-9-azabicyclo[4.2.1]nonane-2-carbaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The compound can also participate in nucleophilic substitution reactions, where the aldehyde group can be targeted by nucleophiles. Major products formed from these reactions include alcohols, carboxylic acids, and substituted derivatives of the original compound .

Scientific Research Applications

This compound has shown potential in various scientific research applications. In chemistry, it serves as a valuable intermediate for the synthesis of diverse heterocyclic scaffolds. In biology and medicine, derivatives of this compound have demonstrated biological activities such as dual orexin receptor antagonism, delta opioid agonism, serotonin reuptake inhibition, dopamine transporter inhibition, antibacterial, and antitumor activities . These properties make it a promising candidate for drug development and other therapeutic applications.

Mechanism of Action

The mechanism of action of 9-Benzyl-3-(2-oxoethyl)-9-azabicyclo[4.2.1]nonane-2-carbaldehyde involves its interaction with specific molecular targets and pathways. For instance, its derivatives that act as dual orexin receptor antagonists inhibit the binding of orexin peptides to their receptors, thereby modulating sleep-wake cycles and other physiological processes. Similarly, its role as a serotonin reuptake inhibitor involves blocking the reabsorption of serotonin into neurons, increasing its availability in the synaptic cleft and enhancing mood regulation .

Comparison with Similar Compounds

Compared to other similar compounds, 9-Benzyl-3-(2-oxoethyl)-9-azabicyclo[4.2.1]nonane-2-carbaldehyde stands out due to its unique structural features and diverse biological activities. Similar compounds include 9,9-dimethyl-4-oxo-3-aza-9-azonabicyclo[4.2.1]nonane and 3,9,9-trimethyl-4-oxo-3-aza-9-azonabicyclo[4.2.1]nonane These compounds share the bicyclic azabicyclo structure but differ in their functional groups and specific biological activities The presence of the benzyl and oxoethyl groups in 9-Benzyl-3-(2-oxoethyl)-9-azabicyclo[42

Properties

CAS No.

105309-55-5

Molecular Formula

C18H23NO2

Molecular Weight

285.4 g/mol

IUPAC Name

9-benzyl-3-(2-oxoethyl)-9-azabicyclo[4.2.1]nonane-2-carbaldehyde

InChI

InChI=1S/C18H23NO2/c20-11-10-15-6-7-16-8-9-18(17(15)13-21)19(16)12-14-4-2-1-3-5-14/h1-5,11,13,15-18H,6-10,12H2

InChI Key

CZVUZDRQJSMTKO-UHFFFAOYSA-N

Canonical SMILES

C1CC(C(C2CCC1N2CC3=CC=CC=C3)C=O)CC=O

Origin of Product

United States

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